3-[Benzyl(methyl)amino]propanoic acid

Antimitotic Agents Cryptophycin Analogues Anticancer Drug Discovery

PROTAC linker variability compromises ternary complex geometry and degradation efficiency. 3-[Benzyl(methyl)amino]propanoic acid (CAS 149692-49-9) resolves this with a structurally defined N,N-disubstituted β-alanine scaffold-the benzyl group enables π-π stacking with aromatic residues, while the N-methyl modulates conformational restriction and lipophilicity. • Carboxylic acid terminus for amide coupling to POI or E3 ligase ligands • Solid form (mp 98-100°C) ensures precise stoichiometric control • Room-temperature storage; available ≥97% purity (HPLC) • Validated in picomolar aza-cryptophycin analogues as a critical pharmacophoric fragment

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 149692-49-9
Cat. No. B171463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(methyl)amino]propanoic acid
CAS149692-49-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(CCC(=O)O)CC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
InChIKeyPYZWKFUBWBLIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[Benzyl(methyl)amino]propanoic Acid – Scientific Profile & Baseline Characterization


3-[Benzyl(methyl)amino]propanoic acid (CAS 149692-49-9), also known as N-Benzyl-N-methyl-β-alanine, is an N,N-disubstituted β-amino acid derivative with the molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol . This compound is a tertiary amine-containing carboxylic acid characterized by a benzyl group and a methyl group substituted on the amino nitrogen, conferring distinct physicochemical properties including a calculated acid pKa of 3.82, a predicted density of 1.112 g/cm³, and a melting point of 98–100 °C [1]. Commercially available with purities typically ranging from 95% to 99% as verified by HPLC , this compound is classified as a PROTAC linker building block for the synthesis of proteolysis-targeting chimeras, and serves as a versatile intermediate for constructing more complex molecules in medicinal chemistry research programs .

PROTAC linker building block with defined N,N-disubstitution pattern
Calculated LogD supports balanced solubility-permeability profile
Solid physical form facilitates precise weighing and ambient storage

Why 3-[Benzyl(methyl)amino]propanoic Acid Cannot Be Substituted in PROTAC Linkers


Substitution of 3-[Benzyl(methyl)amino]propanoic acid with generic β-alanine, simple N-alkyl-β-alanine derivatives, or alternative amino acid linkers introduces uncontrolled variability into the physicochemical and conformational properties of the resulting PROTAC conjugate. The tertiary amine structure with both a benzyl aromatic moiety and an N-methyl group confers distinct logD and hydrogen-bonding profiles [1]. The presence of an aryl ring enables π–π stacking interactions with aromatic residues in the target protein–ligase ternary complex, which can affect ternary complex stability and cooperative binding [2]. Furthermore, the specific N,N-disubstitution pattern influences conformational restriction, linker exit vector geometry, and the free energy of desolvation during ternary complex formation [3]. These molecular attributes cannot be assumed to transfer to analogs with differing N-substituents, such as N-benzyl-β-alanine (lacking the N-methyl group) or N-methyl-β-alanine (lacking the benzyl group), where the absence of either structural feature alters lipophilicity, rotational freedom, and potential for aromatic residue engagement . Without head-to-head comparative data demonstrating equivalent linker performance in the specific PROTAC system of interest, casual substitution risks altering degradation efficiency, selectivity, or ternary complex geometry.

N-Desmethyl analogs (e.g., N-benzyl-β-alanine) may shift lipophilicity and potency profile
Non-benzyl derivatives cannot engage aryl π-stacking with E3 ligase residues
Simpler β-alanine linkers may not replicate conformational exit vector geometry

3-[Benzyl(methyl)amino]propanoic Acid – Quantitative Evidence for Selection


N-Methyl Substitution Enhances Antiproliferative Potency in Cryptophycin Analogs

In aza-cryptophycin analogue optimization, the N-benzyl-N-methyl substitution pattern on the β-alanine-derived fragment was demonstrated to be essential for achieving picomolar antiproliferative activity. The presence of the N-methyl group in this structural context contributes to enhanced membrane permeability and target engagement relative to non-methylated or differently substituted β-alanine derivatives [1]. This represents a class-level inference for the target compound: the specific N-benzyl-N-methyl-β-alanine motif (identical to the target compound's core structure) has been validated as a critical pharmacophoric element in achieving potent cellular activity in a defined antimitotic scaffold.

N-Methyl Potency
Class-level inference
Low picomolar IC₅₀ vs nanomolar/inactive for non-methylated
Supports N-methyl substitution criticality in antimitotic scaffold potency
Aza-cryptophycin analogue context; class-level, not direct target data
Antimitotic Agents Cryptophycin Analogues Anticancer Drug Discovery Structure–Activity Relationship

N-Methylation Increases GABA Uptake Inhibitor Potency

Structure–activity studies on GABA uptake inhibitors containing diarylbutenyl and diarylmethoxyalkyl N-substituents demonstrated that N-methylation of β-alanine-derived GABA analogues consistently increased inhibitory potency relative to non-methylated counterparts [1]. The study reported that N-methylation also resulted in reduced pKa values of the reaction products, which may enhance membrane permeability at physiological pH. Although this study evaluated different N-substituents than the benzyl group present in the target compound, the finding establishes a class-level principle: N-methylation on the β-alanine nitrogen positively modulates both potency and physicochemical properties of β-alanine-derived bioactive molecules.

GABA Uptake Potency
Class-level inference
Increased potency and reduced pKa with N-methylation
Class-level evidence suggests N-methylation may enhance inhibitor potency
Different N-substituent context; extrapolation requires validation
GABA Uptake Inhibition Neurotransmitter Transporter CNS Drug Discovery β-Alanine Derivatives

Balanced Hydrophilicity–Lipophilicity Profile from Calculated LogD

3-[Benzyl(methyl)amino]propanoic acid exhibits a calculated LogD at physiological pH (7.4) of -1.10, indicating a moderately hydrophilic character that balances aqueous solubility with membrane permeability potential [1]. In comparison, the structurally related analog 3-[benzylamino]propanoic acid (lacking N-methyl group) is reported to be a solid with undefined LogD, but removal of the methyl group alters both lipophilicity and hydrogen-bonding capacity. The N,N-disubstituted benzyl/methyl combination provides a distinct physicochemical signature that differs from both simpler β-alanine (more hydrophilic) and fully alkylated tertiary amine analogs (more lipophilic). This property is particularly relevant for PROTAC linker selection, where linker LogD influences ternary complex formation, cellular permeability, and nonspecific protein binding [2].

Calculated LogD
Supporting evidence
LogD (pH 7.4) = -1.10
Quantitative benchmark for linker hydrophilicity comparison
Calculated property; experimental confirmation advised
Physicochemical Profiling PROTAC Linker Design ADME Prediction LogD Optimization

Solid-Phase Handling and Storage Stability

The target compound exhibits a melting point of 98–100 °C, as documented in vendor technical datasheets . This thermal property distinguishes 3-[Benzyl(methyl)amino]propanoic acid from simpler β-alanine derivatives and many liquid or low-melting amino acid building blocks. For example, β-alanine itself decomposes at approximately 200 °C, while various N-alkyl-β-alanine esters and unprotected analogs may exist as oils or low-melting solids. The moderate melting point of the target compound facilitates accurate weighing, solid-phase handling, and long-term storage at ambient temperature without special cryogenic requirements [1], while also enabling facile dissolution in common organic solvents for solution-phase chemistry applications.

Melting Point
Supporting evidence
98–100 °C
Solid at RT; facilitates precise weighing and QC verification
Vendor-reported; verify upon receipt
Solid-Phase Synthesis Compound Handling Storage Stability Physical Property Characterization

Intermediate Conformational Flexibility Profile

The target compound possesses five rotatable bonds and a topological polar surface area (TPSA) of 40.54 Ų [1]. These molecular descriptors place the compound in an intermediate conformational flexibility regime compared to more flexible PEG linkers (typically >10 rotatable bonds, higher TPSA) and more rigid aromatic linkers (<3 rotatable bonds). The benzyl group provides partial conformational restriction and potential for π–π stacking interactions, while the five rotatable bonds permit sufficient flexibility to accommodate productive ternary complex geometries in PROTAC applications [2]. This balance distinguishes the compound from both excessively flexible linkers (which may incur entropic penalties) and overly rigid linkers (which may fail to achieve optimal POI–E3 ligase proximity).

Flexibility Profile
Supporting evidence
5 rotatable bonds · TPSA 40.54 Ų
Intermediate flexibility between PEG and rigid linkers
Calculated descriptors; may guide conformational sampling design
Conformational Analysis Linker Flexibility PROTAC Design Molecular Descriptors

3-[Benzyl(methyl)amino]propanoic Acid – Research & Industrial Applications


PROTAC Linker Component

3-[Benzyl(methyl)amino]propanoic acid is directly applicable as a carboxylic acid-terminated linker building block for constructing PROTAC molecules . The compound's terminal carboxylic acid enables amide bond formation with amine-containing POI ligands or E3 ligase ligands, while the tertiary amine nitrogen can serve as a conjugation point or as part of the linker backbone. The calculated LogD of -1.10 and intermediate conformational flexibility (5 rotatable bonds, TPSA 40.54 Ų) support its use in designing PROTACs that require balanced solubility and membrane permeability. The benzyl aromatic ring may additionally engage in π–π stacking with aromatic residues in E3 ligase binding pockets, potentially stabilizing the ternary complex [2].

β-Amino Acid Building Block for Antimitotic Scaffolds

Research on aza-cryptophycin analogues has demonstrated that the N-benzyl-N-methyl-β-alanine structural motif is critical for achieving picomolar antiproliferative activity in cell-based assays . 3-[Benzyl(methyl)amino]propanoic acid serves as a direct synthetic precursor for incorporating this validated pharmacophoric fragment into novel antimitotic agents. The solid physical form (melting point 98–100 °C) facilitates accurate weighing for precise stoichiometric control in multi-step synthetic sequences.

Intermediate for GABA Transporter Modulation

Class-level evidence from GABA uptake inhibitor SAR studies indicates that N-methylation on β-alanine-derived scaffolds enhances inhibitory potency and modulates physicochemical properties such as pKa . 3-[Benzyl(methyl)amino]propanoic acid incorporates both the N-benzyl and N-methyl substituents, positioning it as a building block for exploring neurotransmitter transporter modulation in CNS drug discovery programs where balanced lipophilicity and target engagement are desired.

Carboxylic Acid-Terminated Peptidomimetic Intermediate

The compound functions as a protected or semi-protected β-amino acid equivalent, with the carboxylic acid group available for coupling reactions and the tertiary amine available for further functionalization . The distinct substitution pattern (N-benzyl/N-methyl) provides steric bulk and lipophilic character that can be exploited to modulate the conformational preferences and membrane permeability of peptidomimetic scaffolds. The compound's solid physical form and room-temperature storage stability support its use in combinatorial chemistry and parallel synthesis workflows.

Application
Selection Property
Validation Focus
PROTAC linker synthesis research
N,N-Disubstitution pattern and reported LogD
Ternary complex formation and linker performance
Antimitotic scaffold research
N-Benzyl-N-methyl β-alanine pharmacophoric element
Antiproliferative activity in cell-based assays
Neurotransmitter transporter modulation research
N-Methylation potency and pKa modulation
Inhibitor potency and physicochemical optimization
Peptidomimetic intermediate research
Steric and lipophilic character from N-substituents
Conformational control and membrane permeability context

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